[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate
Description
This compound is a nucleoside analog featuring a purine core modified at the N6 position with a dibenzoylamino group (-NH(COC₆H₅)₂) and a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring esterified with an acetate group at the 3-position. Its molecular formula is inferred as C₂₈H₂₅N₅O₈ (based on structural analogs in and ), with a molecular weight of approximately 575.53 g/mol. The acetate ester at the oxolan-3-yl position may confer metabolic lability, enabling controlled release of the active nucleoside .
Properties
Molecular Formula |
C26H23N5O6 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C26H23N5O6/c1-16(33)36-19-12-21(37-20(19)13-32)30-15-29-22-23(30)27-14-28-24(22)31(25(34)17-8-4-2-5-9-17)26(35)18-10-6-3-7-11-18/h2-11,14-15,19-21,32H,12-13H2,1H3/t19-,20+,21+/m0/s1 |
InChI Key |
PEXBMVUCZWJCJI-PWRODBHTSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the introduction of the acetate group. Common reagents used in these reactions include benzoyl chloride, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to affect key regulatory processes in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to adenosine derivatives modified at the N6 position and sugar moiety. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The dibenzoylamino group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methylamino in 2′-deoxy-N6-methyladenosine). This may enhance cellular uptake but reduce solubility in aqueous media . Ester Groups: The 3-acetate in the target compound is less stable under basic conditions than benzoate esters (e.g., in N6-Dibenzoyladenosine 2',3'-Dibenzoate), suggesting faster hydrolysis in physiological environments .
Purity and Synthesis: Analogs like Puromycin Dihydrochloride and compound 8 (benzylamino-substituted) achieve >98% purity via silica gel chromatography, a method likely applicable to the target compound . The use of trifluoroacetic acid (TFA) for deprotection, as seen in and , is critical for removing benzoyl groups without degrading the purine core .
Biological Activity: Compounds with bulkier N6 substituents (e.g., benzylamino in ) show enhanced binding to adenosine receptors, suggesting the target compound’s dibenzoylamino group may confer similar or superior affinity . Puromycin’s dimethylamino group facilitates ribosomal binding, whereas the target’s dibenzoylamino may redirect activity toward kinase or polymerase inhibition .
Biological Activity
[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate is a purine derivative with potential therapeutic applications, particularly in oncology and immunology. This compound exhibits various biological activities that are critical for its role in drug development and therapeutic interventions.
- Molecular Formula : C27H40N8O4
- Molecular Weight : 540.66 g/mol
- CAS Number : 1453855-58-7
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of CD73, an enzyme that plays a significant role in the production of adenosine, which can promote tumor growth and immune evasion.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through its inhibition of CD73. This inhibition leads to reduced adenosine production, thereby enhancing anti-tumor immunity. In vitro studies demonstrated that the compound effectively inhibited cancer cell proliferation in several models, including breast and lung cancer cell lines .
Immunomodulatory Effects
The compound also exhibits immunomodulatory effects by altering the expression of immune checkpoint proteins. This activity can enhance T-cell responses against tumors, making it a candidate for combination therapies with existing immunotherapies .
Case Studies and Research Findings
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that this compound has a low cytotoxic profile in non-cancerous cell lines. Further studies are needed to establish long-term safety and potential side effects in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity and purity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm stereochemistry and substituent positions, particularly focusing on the dibenzoylamino group and acetate moiety . High-resolution mass spectrometry (HRMS) should validate molecular weight (theoretical C₃₈H₂₉N₅O₈: 683.677 g/mol) . Reverse-phase HPLC with a C18 column and acetonitrile/water gradient can assess purity (>98%), as impurities may interfere with biological assays .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow protocols for handling hygroscopic or light-sensitive compounds: store at -20°C in airtight, light-protected containers . Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as benzoyl derivatives may irritate mucous membranes . Conduct reactions in fume hoods to minimize inhalation risks, and dispose of waste via approved hazardous chemical protocols .
Q. What are the key steps in synthesizing this compound, and what are common pitfalls?
- Methodological Answer : Synthesis typically involves selective acylation of the hydroxyl groups on the oxolane ring using benzoyl chloride derivatives. Critical steps include protecting the purine amino group before acylation to prevent side reactions . Common issues include incomplete esterification or hydrolysis of the acetate group under basic conditions. Monitor reaction progress via TLC (silica gel, UV detection) and optimize pH (neutral to slightly acidic) to stabilize the acetate .
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed biological activity data for this compound?
- Methodological Answer : Contradictory activity may arise from batch-to-batch purity variations or stereochemical inconsistencies. Perform rigorous quality control:
- Use chiral HPLC to confirm enantiomeric purity, as even minor stereochemical impurities (e.g., 3R vs. 3S configurations) can alter receptor binding .
- Validate biological assays with positive controls (e.g., adenosine receptor agonists like NECA or CGS21680 ) and replicate experiments across multiple cell lines to rule out cell-specific artifacts .
Q. What strategies optimize the compound’s stability in aqueous buffers for long-term pharmacokinetic studies?
- Methodological Answer : The acetate group is prone to hydrolysis in aqueous media. Stabilize the compound by:
- Using phosphate-buffered saline (PBS) at pH 6.5–7.0 to minimize base-catalyzed hydrolysis .
- Adding cryoprotectants (e.g., 10% trehalose) for lyophilized storage or non-aqueous solvents (DMSO) for stock solutions .
- Monitor degradation via LC-MS over 24–72 hours to establish half-life under experimental conditions .
Q. How can computational modeling predict this compound’s interaction with adenosine receptors?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) using the crystal structure of human adenosine A₂A receptor (PDB: 4EIY). Focus on the dibenzoylamino group’s role in binding affinity:
- Parameterize the force field to account for benzoyl stacking interactions with Phe168 and His250 residues .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with known agonists like CV1808 .
Contradiction Analysis & Mitigation
Q. Conflicting reports on solubility: How to determine optimal solvents for in vitro assays?
- Analysis : Solubility variations may stem from polymorphic forms or residual solvents from synthesis.
- Methodology :
- Characterize crystallinity via X-ray diffraction (XRD) and compare with literature .
- Test solubility in DMSO (primary stock), ethanol, or PBS with 0.1% Tween-80. Use dynamic light scattering (DLS) to confirm nanomolar dispersion without aggregation .
Q. Discrepancies in cytotoxicity profiles across studies: How to standardize assays?
- Analysis : Variability may arise from cell line-specific metabolic activity or impurity-driven toxicity.
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
